

# Application Notes and Protocols for Mass Spectrometry Analysis of Crosslinked Peptides

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Compound of Interest		
Compound Name:	Boc-NH-ethyl-SS-propionic acid	
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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional analysis of proteins and protein complexes.[1][2][3][4] By covalently linking spatially proximate amino acid residues, XL-MS provides valuable distance constraints that can be used to elucidate protein-protein interactions (PPIs), map interaction interfaces, and characterize the three-dimensional architecture of protein assemblies.[1][2][5][6] This approach is particularly valuable for studying transient or weak interactions that are difficult to capture by other structural biology techniques.[7]

These application notes provide detailed protocols for the sample preparation of crosslinked peptides for mass spectrometry analysis, including protein crosslinking, enzymatic digestion, enrichment of crosslinked peptides, and considerations for mass spectrometry and data analysis.

## **Key Considerations**

Successful XL-MS experiments require careful consideration of several factors, including the choice of crosslinking reagent, the need for enrichment of crosslinked peptides, and the strategy for mass spectrometry data acquisition and analysis.

## **Choice of Crosslinking Reagent**

## Methodological & Application





A wide variety of crosslinking reagents are available, each with its own specific reactivity, spacer arm length, and other properties. The choice of crosslinker will depend on the specific application.

- Homobifunctional Crosslinkers: These reagents have two identical reactive groups and are
  used to crosslink similar functional groups, most commonly the primary amines of lysine
  residues.[4] Examples include disuccinimidyl suberate (DSS) and its water-soluble analog
  bis(sulfosuccinimidyl)suberate (BS3).[8][9]
- Heterobifunctional Crosslinkers: These reagents have two different reactive groups and can be used to link different functional groups.
- MS-Cleavable Crosslinkers: These crosslinkers contain a bond that can be cleaved in the
  gas phase during tandem mass spectrometry (MS/MS).[10][11] This simplifies data analysis
  by allowing for the separate identification of the two crosslinked peptides.[4][10] Examples
  include disuccinimidyl sulfoxide (DSSO) and disuccinimidyl dibutyric urea (DSBU).[12][13]
- Isotope-Labeled Crosslinkers: The use of heavy and light isotope-labeled crosslinkers results in characteristic doublet signals in the mass spectrum, which facilitates the identification of crosslinked peptides.[7][14] This approach is also valuable for quantitative crosslinking-mass spectrometry (qXL-MS) to study changes in protein conformation and interactions.[1][9][15]

## **Enrichment of Crosslinked Peptides**

Crosslinked peptides are often present in low abundance compared to unmodified (linear) peptides, making their detection challenging.[7][16] Therefore, an enrichment step is often necessary to increase the number of identified crosslinked peptides.[12][16][17]

Common enrichment strategies include:

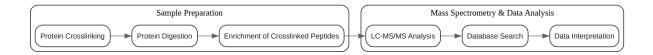
- Size-Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since crosslinked peptides are larger than linear peptides, SEC can be used for their effective enrichment.[10][13][17]
- Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on their charge. Crosslinked peptides typically have a higher charge state than linear peptides and can be selectively enriched using SCX.[17]

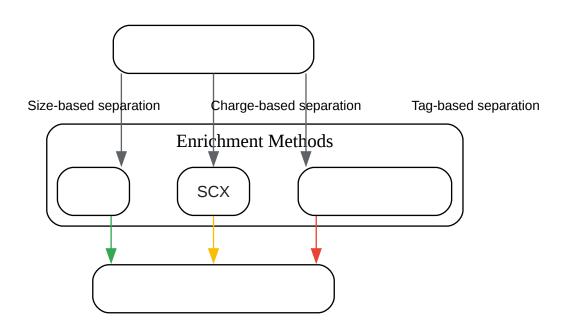


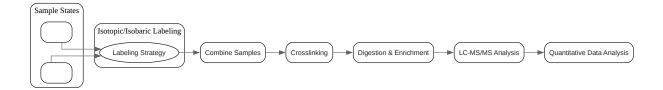
• Affinity Purification: Crosslinkers containing an affinity tag, such as biotin, allow for the specific enrichment of crosslinked peptides using affinity chromatography.[6][12][18]

# **Experimental Workflows and Protocols Overall Workflow**

The general workflow for a chemical crosslinking-mass spectrometry experiment is illustrated below.









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